molecular formula C21H16N4O B2909527 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide CAS No. 2034466-56-1

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide

Cat. No.: B2909527
CAS No.: 2034466-56-1
M. Wt: 340.386
InChI Key: XELAPSMRULCXIW-UHFFFAOYSA-N
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Description

N-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide is a heterocyclic organic compound featuring a naphthamide core linked to a pyridine-pyrazine hybrid scaffold. The molecule comprises:

  • 1-Naphthamide group: A fused bicyclic aromatic system (naphthalene) with an amide substituent at the 1-position.
  • Pyridine-pyrazine hybrid: A pyridin-3-yl group attached to the pyrazine ring at the 3-position, with a methylene bridge connecting the pyrazine to the naphthamide.

Properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(18-9-3-6-15-5-1-2-8-17(15)18)25-14-19-20(24-12-11-23-19)16-7-4-10-22-13-16/h1-13H,14H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELAPSMRULCXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common approach is the reaction between 3-(pyridin-3-yl)pyrazine and 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and pyrazine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s hybrid pyridine-pyrazine-naphthamide architecture distinguishes it from related derivatives. Below is a comparative analysis with key analogs:

Key Differences

Functional Groups: The target compound features an amide linkage, enabling hydrogen-bond interactions critical for binding to biological targets. In contrast, compound 2a contains a ketone, which may limit its solubility or metabolic stability .

Synthetic Routes :

  • While compounds 2a and 3a–c are synthesized using Fe₂O₃@SiO₂/In₂O₃ -catalyzed methods, the target compound’s synthesis likely requires sequential coupling and amidation steps, which may reduce yield efficiency compared to catalytic one-pot approaches .

Research Findings

  • Catalytic Efficiency: Fe₂O₃@SiO₂/In₂O₃ nanoparticles used in synthesizing 2a and 3a–c achieve >85% yield under mild conditions, suggesting that similar catalysts could optimize the target compound’s synthesis if adapted .
  • Thermodynamic Stability : Pyrazine-containing compounds often exhibit higher thermal stability than pyrazole analogs due to aromatic nitrogen spacing, a property that may extend to the target molecule.

Biological Activity

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a naphthamide core linked to a pyrazine ring, which is further connected to a pyridine moiety. The synthesis typically involves multi-step organic reactions, such as the reaction between 3-(pyridin-3-yl)pyrazine and 1-naphthoyl chloride in the presence of triethylamine as a base, using dichloromethane as a solvent at room temperature. Purification is often achieved through column chromatography.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors via its pyridine and pyrazine moieties. This interaction can modulate various biochemical pathways, leading to significant biological effects.

In Vitro Studies

In vitro studies have indicated that this compound exhibits potential anti-cancer properties. Research has shown that derivatives with similar structures can inhibit key enzymes involved in cancer progression, such as ecto-5-nucleotidase (CD73), which is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-cancerInhibitory activity against CD73
Enzyme inhibitionPotential as a ligand in biochemical assays
CytotoxicityLow cytotoxicity observed in cellular assays

Case Study 1: Anti-Cancer Efficacy

A study focusing on the structural analogs of this compound demonstrated significant anti-tumor activity in mouse models. The administration of certain derivatives led to a reduction in tumor growth by up to 73.6% in triple-negative breast cancer models, suggesting the potential for these compounds in cancer immunotherapy .

Case Study 2: Enzyme Inhibition

Another investigation highlighted the compound's capacity to inhibit CD73 effectively. This inhibition was associated with enhanced immune cell infiltration into tumors, thereby potentially reinvigorating antitumor immunity. The study emphasized the compound's favorable pharmacokinetic profiles, which are critical for therapeutic applications .

Similar Compounds

This compound shares structural similarities with other pyridine-containing compounds known for their biological activities:

Compound TypeNotable Activities
N-(pyridin-2-yl)amidesStudied for anti-cancer properties
3-bromoimidazo[1,2-a]pyridinesExplored for medicinal properties

The unique combination of naphthamide with pyridine and pyrazine rings in this compound imparts distinct chemical and biological properties that may enhance its efficacy compared to similar compounds.

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